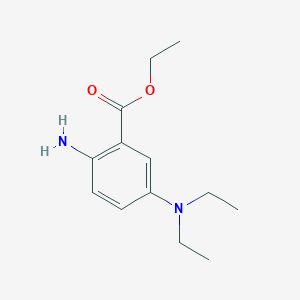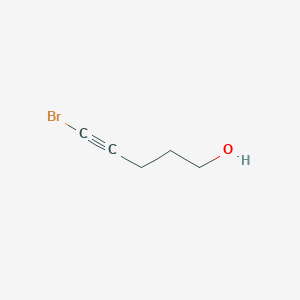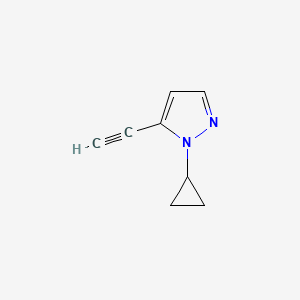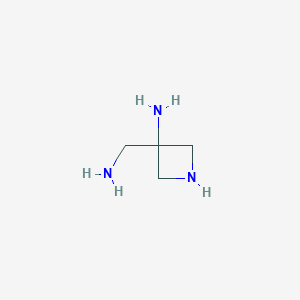
3-(Aminomethyl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)azetidin-3-amine is a four-membered heterocyclic compound containing two amine groups The azetidine ring structure imparts significant strain, making it a highly reactive molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)azetidin-3-amine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using nickel catalysts are employed.
Substitution: Halogenoalkanes and ammonia are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, amides, and other heterocyclic compounds .
Scientific Research Applications
3-(Aminomethyl)azetidin-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)azetidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity. For example, it acts as a positive allosteric modulator of GABA A receptors, enhancing their response to the neurotransmitter GABA .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Oxetane: A four-membered ring containing one oxygen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Uniqueness
3-(Aminomethyl)azetidin-3-amine is unique due to its dual amine groups and the significant ring strain of the azetidine structure. This strain makes it more reactive compared to similar compounds like pyrrolidine and oxetane, which have less ring strain .
Properties
Molecular Formula |
C4H11N3 |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
3-(aminomethyl)azetidin-3-amine |
InChI |
InChI=1S/C4H11N3/c5-1-4(6)2-7-3-4/h7H,1-3,5-6H2 |
InChI Key |
PYPLCYWXYZFRSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


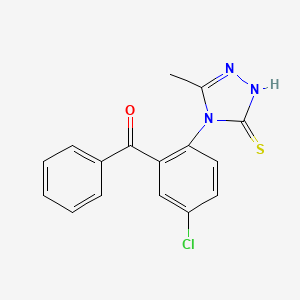
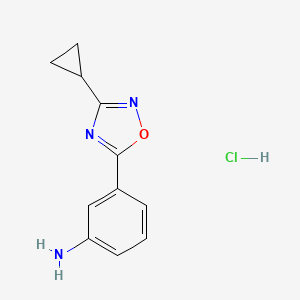
![[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]carbamic acid benzyl ester](/img/structure/B13508321.png)
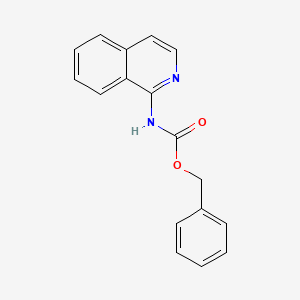
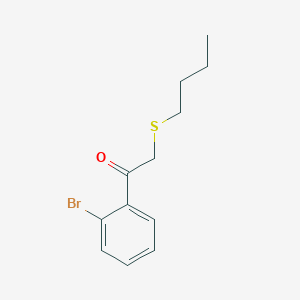
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B13508339.png)
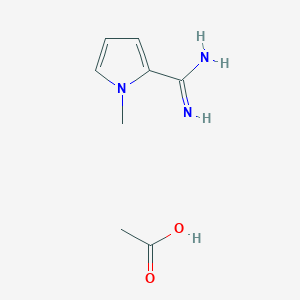
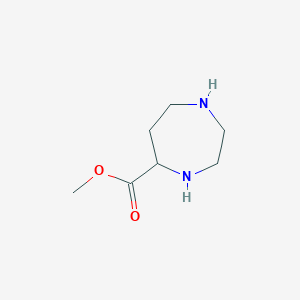
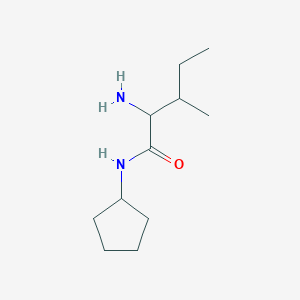
![3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride](/img/structure/B13508368.png)

